molecular formula C16H12FNOS B4767774 N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide

N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide

Cat. No. B4767774
M. Wt: 285.3 g/mol
InChI Key: GGBAVOKSHAFRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide, also known as FMPhBTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzothiophene derivatives and has been extensively studied for its pharmacological activities.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide is not fully understood. However, studies suggest that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also regulates various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide has been shown to have a significant impact on various biochemical and physiological processes. It has been found to modulate the expression of various genes involved in cancer progression and inflammation. It also exhibits anti-oxidant and anti-inflammatory properties, which contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is stable and easy to synthesize in large quantities. It also exhibits potent activity at low concentrations, making it an ideal candidate for further studies. However, its limited solubility in water and other solvents can pose a challenge in certain experiments.

Future Directions

There are several future directions for the study of N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets can pave the way for the development of more potent and selective analogs.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS/c1-10-8-11(17)6-7-14(10)18-16(19)13-9-20-15-5-3-2-4-12(13)15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBAVOKSHAFRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluoro-2-methylphenyl)-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.